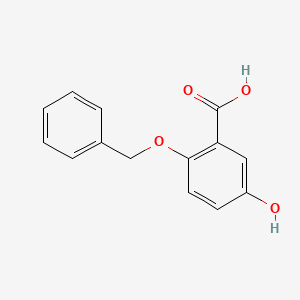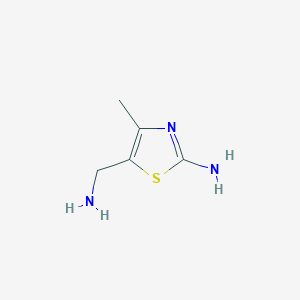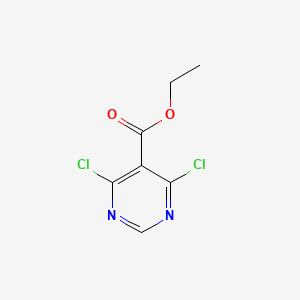
Histrelin acetate
Overview
Description
Histrelin acetate, also known as histrelin and histrelin-acetate, is a synthetic nonapeptide agonist of the gonadotropin-releasing hormone (GnRH) receptor. It is used as a therapeutic agent for the treatment of endometriosis, uterine fibroids, prostate cancer, and precocious puberty. This compound was developed in the 1990s by the pharmaceutical company Takeda and is now widely used in clinical practice. This compound is a potent agonist of the GnRH receptor and has been shown to be a safe and effective treatment for the medical conditions mentioned above.
Scientific Research Applications
Antitumor Activity and Hormonal Suppression
Histrelin Acetate, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), shows potential anti-tumor activity. It binds to and activates GnRH receptors, leading to pituitary GnRH receptor desensitization and inhibition of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion. This results in a significant decline in testosterone production in males, which may inhibit androgen receptor-positive tumor progression. In females, it leads to decreased estradiol production (Definitions, 2020).
Prostate Cancer Treatment
This compound has been used in the palliative treatment of advanced prostate cancer. It is provided as a subcutaneous implant and has shown efficacy in sustaining suppression of serum testosterone, LH, and prostate-specific antigen (PSA) levels for up to a year in patients with advanced prostate cancer. The implant has been found to be generally well-tolerated in this patient group (Deeks, 2010).
Use in Transgender Children
This compound implants have been utilized for transgender children in the United States, showing a dramatic increase in usage over time. The implants have been used for transgender-related diagnoses, with significant disparities observed in terms of race and gender among the patient population receiving this treatment (Lopez et al., 2018).
Central Precocious Puberty Treatment
In the treatment of central precocious puberty (CPP), this compound implants have been widely used. These implants, inserted subcutaneously, provide continuous release of GnRH analog Histrelin, effectively suppressing pubertal hormonal activity. An interesting case study highlighted the use of the implant beyond its recommended duration, indicating potential extended efficacy (Krishnaraj et al., 2019).
Veterinary Applications
In veterinary medicine, this compound has been used to induce ovulation in Brazilian Northeastern Jennies (Equus africanus asinus). Studies have demonstrated its efficiency in hastening ovulation, showing its potential as an ovulation-inducing agent in equine species (Oliveira et al., 2020).
Mechanism of Action
Histrelin Acetate, also known as Histrelin (acetate), is a potent synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH) with a higher potency . This article provides a detailed overview of the mechanism of action of this compound.
Target of Action
this compound primarily targets specific cells in the pituitary gland known as gonadotropes . These cells play a crucial role in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for sexual development and reproduction .
Mode of Action
this compound interacts with its targets by binding to the GnRH receptor located on the pituitary gonadotropes . This binding stimulates these cells to release LH and FSH . When administered continuously, this compound acts as a potent inhibitor of gonadotropin .
Biochemical Pathways
The interaction of this compound with its targets affects the biochemical pathways involved in the production of sex steroids. By reducing the levels of LH and FSH, this compound reduces the concentration of sex steroids . This has downstream effects on various physiological processes, including sexual development and reproduction.
Pharmacokinetics
this compound is administered as a subcutaneous implant that delivers continuous therapeutic doses . The drug is delivered continuously at a rate of 50–60 mcg daily over 12 months . The bioavailability of this compound is 92%, and it has a half-life of 4.0 hours . It is metabolized in the liver .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the levels of LH and FSH, leading to a subsequent decrease in the concentration of sex steroids . This results in the regression in growth and eventual death of hormone-sensitive cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and elimination of this compound. Furthermore, individual patient factors such as age, gender, and overall health status can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Histrelin Acetate acts as a potent inhibitor of gonadotropin when administered as an implant delivering continuous therapeutic doses . This drug is a synthetic analog of naturally occurring GnRH with a higher potency . It interacts with gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland, leading to the reversible down-regulation of these receptors and desensitization of the pituitary gonadotropes .
Cellular Effects
This compound influences cell function by acting on particular cells of the pituitary gland called gonadotropes . It stimulates these cells to release luteinizing hormone and follicle-stimulating hormone . This action impacts cell signaling pathways and gene expression related to the production of these hormones .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with GnRH receptors in the pituitary gland . As a GnRH agonist, it stimulates these receptors, leading to the release of luteinizing hormone and follicle-stimulating hormone . This results in changes in gene expression related to these hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The drug is administered as an implant delivering continuous therapeutic doses . These implants are non-biodegradable, diffusion-controlled, hydrogel polymer reservoirs containing this compound that need to be replaced every 52 weeks .
Dosage Effects in Animal Models
In animal studies, the effects of this compound varied with different dosages . There were no signs of systemic toxicity in animals injected with up to 200 mcg/kg (rats, rabbits), or 2000 mcg/kg (mice) of this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway of gonadotropin-releasing hormone (GnRH). It acts as a GnRH agonist, stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .
Transport and Distribution
The transport and distribution of this compound within cells and tissues occur through the bloodstream . Once administered, it acts on particular cells of the pituitary gland called gonadotropes .
Subcellular Localization
The subcellular localization of this compound is primarily at the GnRH receptors on the cells of the pituitary gland . Its activity is directed towards these receptors, stimulating them to release luteinizing hormone and follicle-stimulating hormone .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Histrelin acetate involves the coupling of Histrelin with acetic acid to form the acetate salt. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Histrelin", "Acetic acid", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "Histrelin is first protected by reacting it with DIC and DIPEA in DMF to form the N,N'-dicyclohexylcarbodiimide (DCC) activated ester of Histrelin.", "The DCC activated ester of Histrelin is then reacted with acetic acid in DMF to form the Histrelin acetate salt.", "The reaction mixture is then quenched with methanol and the product is isolated by filtration.", "The crude product is then purified by recrystallization from ethyl acetate and sodium bicarbonate." ] } | |
CAS RN |
220810-26-4 |
Molecular Formula |
C70H94N18O16 |
Molecular Weight |
1443.6 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C66H86N18O12.2C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;2*1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);2*1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54-,55-;;/m0../s1 |
InChI Key |
BKEMVGVBBDMHKL-VYFXDUNUSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.CC(=O)O |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.CC(=O)O |
Pictograms |
Irritant; Health Hazard |
sequence |
XHWSYXLRP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Histrelin Acetate and how does it interact with the body?
A1: this compound is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). [] It works by binding to and activating GnRH receptors in the pituitary gland. [] This prolonged activation initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but ultimately leads to receptor desensitization. [, ] As a result, the production of testosterone in males and estradiol in females is significantly reduced. []
Q2: What are the main applications of this compound in a clinical setting?
A2: this compound is primarily used in the palliative treatment of advanced prostate cancer. [, , , ] It is also FDA-approved for the treatment of central precocious puberty (CPP) in children. [, , ]
Q3: How is this compound administered to patients?
A3: this compound is available as a subcutaneous implant that provides continuous release of the drug for up to 12 months. [, , , , ] This once-yearly administration offers convenience and improved patient compliance compared to other GnRH agonists that require more frequent injections. [, , , ]
Q4: Are there alternative formulations of this compound being explored?
A4: Yes, besides the commercially available subcutaneous implant, research is underway to develop a Histrelin Hydrogel Implant for both prostate cancer and CPP. [] This formulation aims to provide a more patient-friendly administration method with potential advantages such as reduced surgical procedures and lower dosing. []
Q5: What factors influence the choice of GnRH agonist for treating CPP?
A6: Several factors influence the selection of a specific GnRH agonist for CPP treatment, including the child's and caregiver's preferences, route of administration (intramuscular vs. subcutaneous), injection volume, needle size, duration of action (1-month, 3-month, 6-month, or 12-month formulations), potential side effects, and cost. []
Q6: Are there any demographic trends associated with this compound use in CPP treatment?
A7: Research suggests that White non-Hispanic children in the United States are more likely to receive this compound implants for CPP compared to minority patients, indicating a potential racial disparity in access to this treatment. []
Q7: Has there been an increase in the off-label use of GnRH agonists like this compound?
A8: Yes, data analysis reveals a significant increase in the off-label use of GnRH agonists, including this compound, in pediatric patients in the United States between 2013 and 2016. [] This trend was particularly pronounced for privately insured children compared to those covered by Medicaid. []
Q8: What is the long-term efficacy of this compound implants for prostate cancer?
A9: Studies have demonstrated that this compound implants are effective in maintaining suppressed testosterone levels (≤30 ng/dL) for up to 5 years in patients with advanced prostate cancer. [] This sustained suppression of testosterone is crucial for controlling the disease and preventing its progression. []
Q9: Are there any known instances of this compound implants remaining in patients for longer than intended?
A10: Yes, a case report described a patient who had a this compound implant remaining in place for 5 years. [] While the patient exhibited minimal pubertal progression and bone age advancement during this time, this case highlights the importance of timely implant removal and emphasizes the potential risks associated with prolonged exposure to GnRH agonists. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



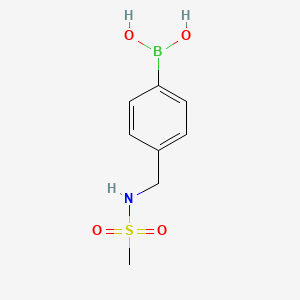
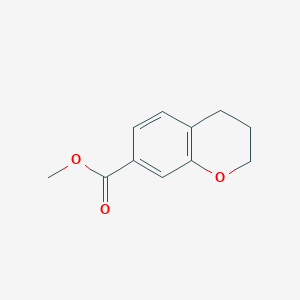
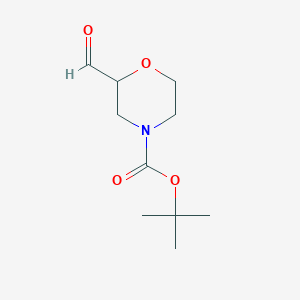
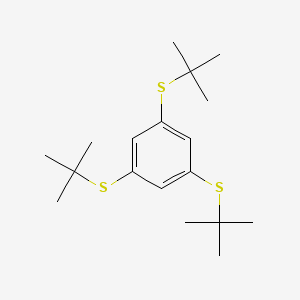
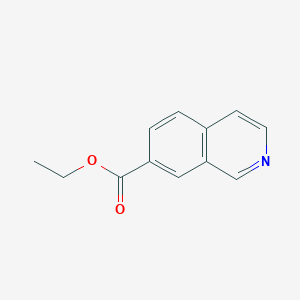

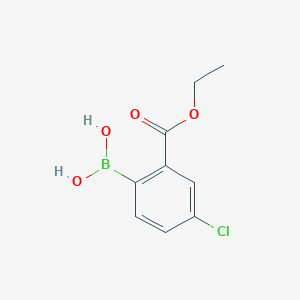
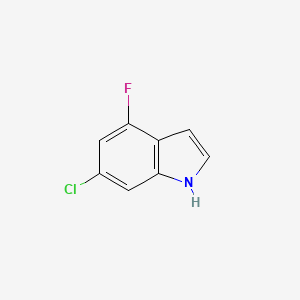


![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)
